![molecular formula C14H22ClNO2S B3145291 4-[[4-(4-Morpholinyl)butyl]thio]-phenol hcl CAS No. 57055-96-6](/img/structure/B3145291.png)
4-[[4-(4-Morpholinyl)butyl]thio]-phenol hcl
Descripción general
Descripción
“4-[[4-(4-Morpholinyl)butyl]thio]-phenol hcl” is a chemical compound with the CAS Number: 57055-96-6 . It has a molecular weight of 303.85 and its molecular formula is C14H22ClNO2S . The compound is typically a white to yellow solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H21NO2S.ClH/c16-13-3-5-14 (6-4-13)18-12-2-1-7-15-8-10-17-11-9-15;/h3-6,16H,1-2,7-12H2;1H . This code provides a specific textual representation of the compound’s molecular structure.Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research on similar compounds involves the synthesis and characterization of phenolic compounds with morpholine components. For example, the synthesis of 4-tert-butyl-2,6-bis(4-morpholinomethyl)-phenol through the Mannich reaction demonstrates the compound's potential as an intermediate in organic synthesis, highlighting optimal conditions for high yield production (Zhang Yi-wei, 2005). Similarly, studies on 2,6-di-tert-butyl-4-(morpholinomethyl)phenol monohydrate reveal insights into molecular structure through crystallography, emphasizing the role of hydrogen-bonding interactions in stabilizing the crystal structure (Tao Zeng & Wan-Zhong Ren, 2008).
Bioactivities Analysis
Compounds with phenol and morpholine structures have been explored for their bioactive potentials, particularly as enzyme inhibitors. The synthesis of 1-(4-hydroxyphenyl)-2-((heteroaryl)thio)ethanones has shown significant inhibition against acetylcholinesterase and carbonic anhydrases, indicating potential for the development of drugs targeting enzyme-based diseases (C. Yamali et al., 2020). Another study highlighted the inhibition of human erythrocyte isozymes I and II with antioxidant phenols, proposing these compounds as leads for new enzyme inhibitors (M. Şentürk et al., 2009).
Material Science Applications
In the field of material science, research has been conducted on the thermal degradation of oligo-2-[(4-morpholin-4-yl-phenyl)imino methyl] phenol and related oligomer–metal complex compounds, providing valuable data on thermal stability and degradation kinetics, which could inform the development of thermally stable materials (F. Doğan & I. Kaya, 2007).
Catalytic Properties
Investigations into the catalytic properties of compounds with morpholine components, such as oxidovanadium(V) complexes, offer insights into their effectiveness in oxidation processes. These studies not only shed light on the structural basis for catalytic activity but also evaluate their potential in industrial applications, such as the oxidation of olefins (D. Peng, 2017).
Propiedades
IUPAC Name |
4-(4-morpholin-4-ylbutylsulfanyl)phenol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2S.ClH/c16-13-3-5-14(6-4-13)18-12-2-1-7-15-8-10-17-11-9-15;/h3-6,16H,1-2,7-12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBDDFNHKZVBRGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCCSC2=CC=C(C=C2)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





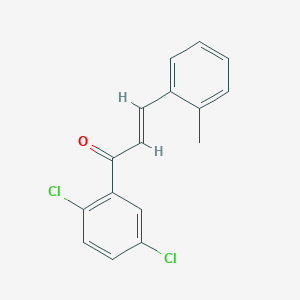
![Benzo[b]thiophene, 3-ethynyl-](/img/structure/B3145228.png)

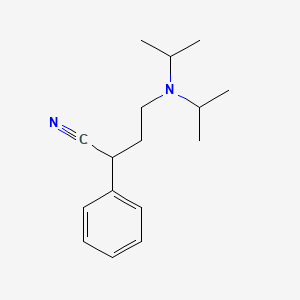
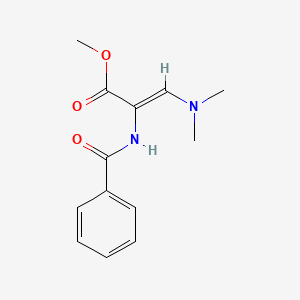



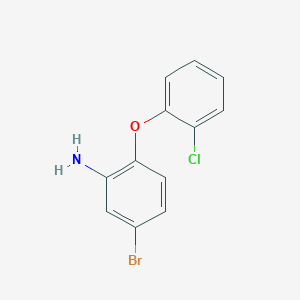
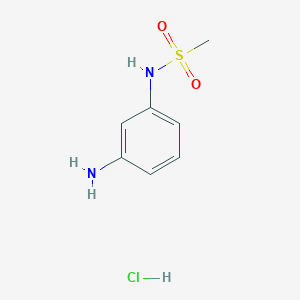
![(3R,5R,8S,10S,13S,14S)-3-Hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,10,12,13,14,15,16-tetradecahydro-17H-cyclopenta[A]phenanthren-17-one](/img/structure/B3145294.png)
